4,6-Dichloropyridine-2-carbonitrile
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Overview
Description
4,6-Dichloropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2Cl2N2 . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a nitrile group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
4,6-Dichloropyridine-2-carbonitrile is a chemical compound that primarily targets pyrimidines . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The compound’s interaction with pyrimidines is crucial for its function.
Mode of Action
The mode of action of this compound involves a nucleophilic attack on pyrimidines . This attack is highly regioselective, favoring the formation of C-4 substituted products . The compound’s interaction with its targets results in the formation of new pyrimidine derivatives.
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of 4,6-disubstituted pyrimidines . The compound’s interaction with pyrimidines leads to the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This results in the formation of a wide variety of pyrimidine derivatives.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the structure of pyrimidines . By introducing different groups into the pyrimidine ring, the compound alters the properties of these molecules, potentially affecting their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropyridine-2-carbonitrile can be synthesized through several methodsFor example, 2,4-dichloropyridine can be reacted with cyanogen bromide in the presence of a base to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed:
Substitution: Products include 4,6-diaminopyridine-2-carbonitrile or 4,6-dithiopyridine-2-carbonitrile.
Reduction: 4,6-dichloropyridine-2-amine.
Oxidation: this compound N-oxide.
Scientific Research Applications
4,6-Dichloropyridine-2-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the nitrile group.
4,6-Dichloropyridine: Lacks the nitrile group at the 2 position.
2,4-Dichloropyridine: Chlorine atoms at different positions compared to 4,6-dichloropyridine-2-carbonitrile.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4,6-dichloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMNJAHSIHMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40314-71-4 |
Source
|
Record name | 4,6-DICHLOROPYRIDINE-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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